molecular formula C21H24N2O5S B11342904 N-(1,3-benzodioxol-5-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(1,3-benzodioxol-5-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11342904
M. Wt: 416.5 g/mol
InChI Key: GXCRSDOYQVKICU-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a benzodioxole ring and a methanesulfonyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Methanesulfonyl Group: This step involves the reaction of the benzodioxole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxole and methanesulfonyl-substituted intermediates with the piperidine carboxamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the methanesulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may interact with aromatic residues in proteins, while the methanesulfonyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is similar to other piperidine carboxamides with benzodioxole and methanesulfonyl groups.

    N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: can be compared to compounds like N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE.

Uniqueness

The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzodioxole and methanesulfonyl groups in the same molecule is relatively rare and can lead to unique interactions with biological targets.

Properties

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H24N2O5S/c1-15-4-2-3-5-17(15)13-29(25,26)23-10-8-16(9-11-23)21(24)22-18-6-7-19-20(12-18)28-14-27-19/h2-7,12,16H,8-11,13-14H2,1H3,(H,22,24)

InChI Key

GXCRSDOYQVKICU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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